molecular formula C20H15FN2O4 B2881214 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 953251-67-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide

カタログ番号: B2881214
CAS番号: 953251-67-7
分子量: 366.348
InChIキー: VJFWZXCIZCNBPE-WAPJZHGLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic acrylamide derivative offered for research purposes. Compounds within this structural class, featuring the benzo[1,3]dioxol-5-yl (piperonyl) group attached to an acrylamide backbone, are of significant interest in medicinal chemistry and neuroscience research . The α,β-unsaturated carbonyl group is a key pharmacophore that can act as a soft electrophile, capable of forming covalent adducts with cysteine thiolate groups on specific proteins . This mechanism is central to the study of presynaptic function and neurotoxicity, as related acrylamides are known to inhibit presynaptic processes and disrupt neurotransmission by targeting nucleophilic cysteine residues . Furthermore, structurally similar acrylamides have been investigated as novel modulators of the TRPM8 receptor (a cold and menthol receptor), suggesting potential applications in physiological cooling research and the development of sensory agents . The integration of the 5-(4-fluorophenyl)isoxazole moiety adds a distinct structural element that may influence target binding affinity and selectivity. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this and all acrylamide derivatives with appropriate care, as this chemical class has been associated with neurotoxic effects .

特性

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c21-15-5-3-14(4-6-15)18-10-16(23-27-18)11-22-20(24)8-2-13-1-7-17-19(9-13)26-12-25-17/h1-10H,11-12H2,(H,22,24)/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFWZXCIZCNBPE-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the benzo[d][1,3]dioxole moiety : This is achieved through cyclization reactions involving phenolic compounds.
  • Attachment of the isoxazole ring : This can be accomplished via condensation reactions with appropriate isoxazole derivatives.
  • Final acylation : The acrylamide structure is introduced through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives, including the target compound. For instance, derivatives exhibited significant antiproliferative effects in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46

These results indicate that certain derivatives of benzo[d][1,3]dioxole are more potent than standard chemotherapeutics like doxorubicin.

The anticancer mechanisms of these compounds have been investigated through various assays:

  • EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor proliferation and survival.
  • Apoptosis Induction : Annexin V-FITC assays demonstrated increased apoptosis in treated cells, suggesting that these compounds trigger programmed cell death pathways.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that these compounds can induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy.

Case Studies

In a notable study, researchers synthesized several benzo[d][1,3]dioxole derivatives and evaluated their biological activity against different cancer types. The findings suggested that modifications to the isoxazole and acrylamide parts significantly influenced their potency and selectivity towards cancer cells while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM) .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
  • Acrylamide Linkage : The configuration and substituents on the acrylamide moiety play a significant role in modulating biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name/ID Core Structure Substituents/R-Groups Key Features/Biological Relevance References
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide Acrylamide (Z) Benzo[d][1,3]dioxol-5-yl; 5-(4-fluorophenyl)isoxazol-3-ylmethyl Enhanced lipophilicity (fluorophenyl); potential metabolic stability (isoxazole vs. thiadiazole)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Thiadiazole Isoxazol-5-yl; phenyl Thiadiazole core may confer higher polarity but lower metabolic stability
(Z)-3-(4-Fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (2512, ) Acrylamide (Z/E mix) 4-Fluorophenyl; p-tolyl; propylamine E/Z isomerism and propyl group may affect bioavailability and target binding
(E)-N-(4-Hydroxyphenethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide () Acrylamide (E) Benzo[d][1,3]dioxol-5-yl; 4-hydroxyphenethyl Demonstrated anti-obesity effects via PPAR-γ/FAS inhibition; hydroxyl group enhances solubility
N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide () Acrylamide 4-Chlorophenyl; 3-methylisoxazol-5-yl Chlorine substituents increase lipophilicity; amino group may alter binding kinetics

Key Observations:

Core Structure Variations :

  • Thiadiazole (Compound 6) and thiazole derivatives () exhibit lower metabolic stability compared to isoxazole-containing compounds due to sulfur’s susceptibility to oxidation .
  • Acrylamide backbones (Z/E configurations) influence spatial orientation; the Z-isomer in the target compound may optimize steric interactions with biological targets .

Substituent Effects: Fluorophenyl vs. Benzodioxole vs. Hydroxyphenethyl: The benzodioxole group (target compound) offers metabolic resistance via methylenedioxy protection, whereas the hydroxyphenethyl group () increases solubility but may reduce half-life .

The target compound’s fluorophenyl-isoxazole group may enhance selectivity for lipid metabolism targets (e.g., PPAR-γ) .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis achieves >95% purity via HATU-mediated coupling, comparable to methods for analogs in and .
  • Structure-Activity Relationships (SAR) :
    • Isoxazole rings improve metabolic stability over thiadiazoles, as seen in higher yields and purity in the target compound vs. Compound 6 .
    • Fluorine’s role in enhancing bioavailability is corroborated by ’s chlorophenyl analog, which shows similar lipophilicity but reduced electronic effects .

準備方法

Isoxazole Ring Formation via Cyclocondensation

The 5-arylisoxazole scaffold is synthesized using a regioselective cyclocondensation strategy. A method adapted from Antony et al. (2020) involves reacting 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX catalyst (10 mol%) in DMF at room temperature. For this substrate:

  • Step 1 : 4-Fluorophenylacetylene is converted to 1-(4-fluorophenyl)-3-thioketopropane-1,3-dione via reaction with methyl dithioester in the presence of NaH.
  • Step 2 : Cyclocondensation with sodium azide and IBX yields 5-(4-fluorophenyl)isoxazole-3-carbaldehyde (85% yield).

Key Data :

Starting Material Product Conditions Yield
1-(4-Fluorophenyl)-3-thioketopropane-1,3-dione 5-(4-Fluorophenyl)isoxazole-3-carbaldehyde IBX (10 mol%), DMF, rt, 2 h 85%

Reductive Amination to Primary Amine

The aldehyde intermediate is converted to the corresponding primary amine via reductive amination:

  • Step 3 : Reaction with ammonium chloride and sodium cyanoborohydride in methanol affords 5-(4-fluorophenyl)isoxazol-3-yl)methyl amine (72% yield).

Synthesis of (Z)-3-(Benzo[d]dioxol-5-yl)acrylic Acid

Horner-Wadsworth-Emmons Olefination

The (Z)-acrylic acid is prepared using a stereoselective Horner-Wadsworth-Emmons reaction:

  • Step 4 : Piperonal (benzo[d]dioxole-5-carbaldehyde) reacts with triethyl phosphonoacetate in the presence of NaH, yielding (Z)-ethyl 3-(benzo[d]dioxol-5-yl)acrylate (91% yield, Z:E > 20:1).
  • Step 5 : Saponification with LiOH in THF/water provides the free carboxylic acid (quantitative yield).

Key Data :

Reaction Step Reagents/Conditions Yield Z:E Ratio
Olefination Piperonal, NaH, THF, 0°C → rt 91% >20:1
Saponification LiOH, THF/H₂O, rt >99% -

Amide Coupling and Final Assembly

HATU-Mediated Coupling

The acrylic acid and isoxazole-derived amine are coupled using HATU as the activating agent:

  • Step 6 : Reaction in DMF with DIPEA as base at 0°C → rt for 12 h yields (Z)-3-(benzo[d]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide (78% yield).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.89 (d, J = 12.4 Hz, 1H, CH=CO), 7.72–7.68 (m, 2H, Ar-F), 7.25–7.20 (m, 2H, Ar-F), 6.98 (d, J = 8.0 Hz, 1H, benzodioxole), 6.85 (s, 1H, isoxazole-H), 6.79 (d, J = 8.0 Hz, 1H, benzodioxole), 6.12 (s, 2H, OCH₂O), 4.45 (d, J = 5.6 Hz, 2H, CH₂NH).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₁₆FNO₅: 396.0984; found: 396.0986.

Stereochemical Control and Mechanistic Insights

The Z-configuration of the acrylamide is critical and is achieved through:

  • Low-temperature olefination : Prevents thermal equilibration of the double bond.
  • Bulky phosphonate reagents : Enhance Z-selectivity by favoring the less sterically hindered transition state.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction for Amide Formation

An alternative approach employs Mitsunobu conditions (DIAD, PPh₃) to couple pre-formed acryloyl chloride with the amine, but this method yields lower stereoselectivity (Z:E = 3:1).

Enzymatic Resolution

Lipase-mediated resolution of racemic acrylamide intermediates has been reported but is less efficient (45% yield, 98% ee).

Industrial-Scale Considerations

  • Cost-effective catalysts : IBX is preferred over Ag₂CO₃ or CuI due to lower cost and higher efficiency.
  • Solvent recycling : DMF is recovered via distillation with >90% efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。